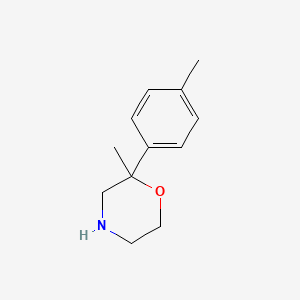![molecular formula C16H17N3O2 B1324973 3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one CAS No. 952182-85-3](/img/structure/B1324973.png)
3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one, or 3DMPPB, is a unique compound with a wide range of potential applications in scientific research. Its versatility stems from its ability to interact with various biological systems and its ability to be synthesized in a laboratory.
Scientific Research Applications
Synthesis of Heterocyclic Systems : This compound has been utilized in the synthesis of various heterocyclic systems. Lovro Selič et al. (1997) demonstrated its use in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidine derivatives, which are important in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Applications : Amani M. R. Alsaedi et al. (2019) explored the antimicrobial properties of pyrazolopyrimidine derivatives incorporating this compound. They found that some derivatives exhibited significant activity against bacteria and fungi, surpassing the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Novel Pyrimidine Libraries : L. S. Reddy et al. (2012) synthesized 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]-substituted pyrimidines using a multi-component reaction involving this compound. These pyrimidine structures are significant in drug development (Reddy, Reddy, Reddy, Mohan, & Lingappa, 2012).
Optical Applications : K. Rahulan et al. (2014) studied the nonlinear optical absorption of a novel chalcone derivative synthesized from this compound. Their findings suggest potential applications in optical devices like limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis of Fused Pyrimidine Derivatives : A. S. Al-Bogami et al. (2018) reported the synthesis of novel fused pyrimidine derivatives with a trifluoromethyl moiety using this compound. The synthesized pyrimidines showed pronounced inhibitory effects on tested cell lines, indicating potential anticancer properties (Al-Bogami, Saleh, & Moussa, 2018).
Synthesis of Pyrimidine and Pyrazole Derivatives : P. P. Deohate and Kalpana A. Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This illustrates the compound's role in creating bioactive heterocycles (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRAOKRWCLFBS-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)



![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)


![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)


